3-bromo-4-fluoro-N-propylaniline
Overview
Description
“3-bromo-4-fluoro-N-propylaniline” is a chemical compound with the molecular formula C9H11BrFN . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and propylamine groups . The InChI code for this compound is 1S/C9H11BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 .Scientific Research Applications
Chemical Synthesis and Inhibitory Properties
3-bromo-4-fluoro-N-propylaniline has been explored in chemical syntheses and its inhibitory properties in biological systems. A study by Todd, Carpenter, and Schwarcz (1989) described the synthesis of various halogenated compounds, including those related to this compound, and their role as inhibitors in brain tissue (Todd, Carpenter, & Schwarcz, 1989).
Nucleobase Anion Glycosylation
Research by He, Mikhailopulo, and Seela (2003) involved the nucleobase anion glycosylation of a compound closely related to this compound. This study contributes to the understanding of how such compounds can be utilized in the synthesis of modified DNA constituents (He, Mikhailopulo, & Seela, 2003).
Reaction with Acylating Agents
Miura, Takaku, Nawata, and Hamana (1991) explored the reactions of halogenated anilines, including derivatives similar to this compound, with various acylating agents. These reactions are crucial for the synthesis of complex organic compounds (Miura, Takaku, Nawata, & Hamana, 1991).
Fluorimetric Determination in Biochemistry
Imai and Watanabe (1981) conducted research on the fluorimetric determination of amino acids using halogenated compounds, including those related to this compound. This method is significant in biochemical analyses (Imai & Watanabe, 1981).
Liquid Crystalline Properties
Sakagami and Nakamizo (1980) synthesized and studied the liquid crystalline properties of various halogenated anilines, including compounds similar to this compound. This research is relevant to the development of new materials with unique properties (Sakagami & Nakamizo, 1980).
Synthesis of Bromofluorinated Compounds
The synthesis of bromofluorinated compounds, which includes studies on derivatives similar to this compound, has been a topic of interest. Suga, Hamatani, Guggisberg, and Schlosser (1990) researched this area, contributing to the field of organic synthesis (Suga, Hamatani, Guggisberg, & Schlosser, 1990).
Applications in Medicinal Chemistry
In medicinal chemistry, the derivatives of this compound have been utilized. For instance, research by Van Hende, Verniest, Deroose, Thuring, Macdonald, and de Kimpe (2009) involved synthesizing new cyclic fluorinated beta-amino acids, showcasing the compound's potential in drug development (Van Hende et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-fluoro-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRYCHMIGYFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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